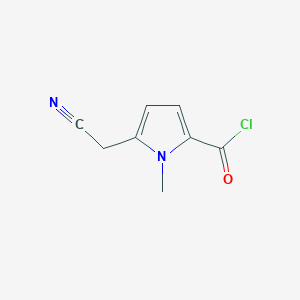
5-(Cyanomethyl)-1-methyl-1H-pyrrole-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Cyanomethyl)-1-methyl-1H-pyrrole-2-carbonyl chloride is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a cyanomethyl group, a methyl group, and a carbonyl chloride group attached to a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyanomethyl)-1-methyl-1H-pyrrole-2-carbonyl chloride typically involves the reaction of 5-(cyanomethyl)-1-methyl-1H-pyrrole-2-carboxylic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into a carbonyl chloride group. The general reaction scheme is as follows:
5-(Cyanomethyl)-1-methyl-1H-pyrrole-2-carboxylic acid+SOCl2→5-(Cyanomethyl)-1-methyl-1H-pyrrole-2-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Cyanomethyl)-1-methyl-1H-pyrrole-2-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Condensation Reactions: The compound can participate in condensation reactions with amines and alcohols to form imines and esters, respectively.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the carbonyl chloride group.
Catalysts: Acid or base catalysts can be used to facilitate certain reactions, such as hydrolysis and condensation.
Solvents: Organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used to dissolve the reactants and control the reaction environment.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis of the carbonyl chloride group.
Applications De Recherche Scientifique
5-(Cyanomethyl)-1-methyl-1H-pyrrole-2-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(Cyanomethyl)-1-methyl-1H-pyrrole-2-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to form various derivatives, which can then interact with biological targets or be used in further chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Cyanomethyl)-1H-pyrrole-2-carbonyl chloride: Lacks the methyl group at the 1-position.
5-(Cyanomethyl)-1-methyl-1H-pyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group.
1-Methyl-1H-pyrrole-2-carbonyl chloride: Lacks the cyanomethyl group.
Uniqueness
5-(Cyanomethyl)-1-methyl-1H-pyrrole-2-carbonyl chloride is unique due to the presence of both the cyanomethyl and carbonyl chloride groups, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable intermediate in the synthesis of complex molecules and materials.
Propriétés
Numéro CAS |
52074-59-6 |
|---|---|
Formule moléculaire |
C8H7ClN2O |
Poids moléculaire |
182.61 g/mol |
Nom IUPAC |
5-(cyanomethyl)-1-methylpyrrole-2-carbonyl chloride |
InChI |
InChI=1S/C8H7ClN2O/c1-11-6(4-5-10)2-3-7(11)8(9)12/h2-3H,4H2,1H3 |
Clé InChI |
TXVGALZORZTPBK-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC=C1C(=O)Cl)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



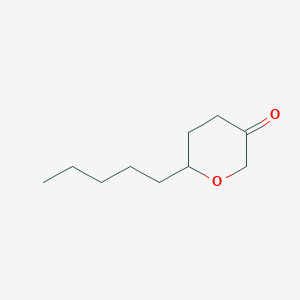
![2-(Chloromethyl)-4-ethoxybenzo[d]oxazole](/img/structure/B12867981.png)
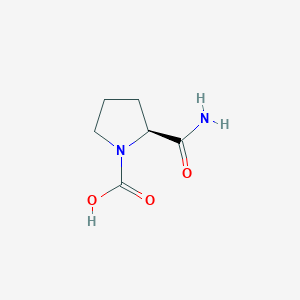
![[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;hydrobromide](/img/structure/B12867988.png)
![(3S)-N-(Furan-2-ylmethyl)-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B12867989.png)
![2-(Difluoromethyl)-5-fluorobenzo[d]oxazole](/img/structure/B12867990.png)
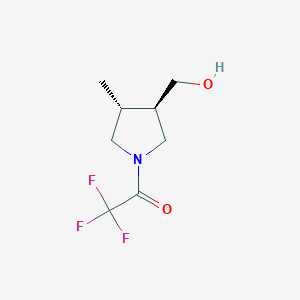
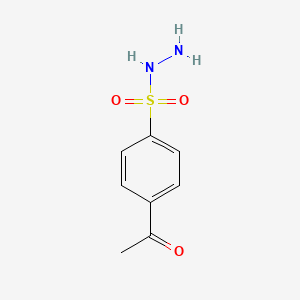

![1-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12868026.png)
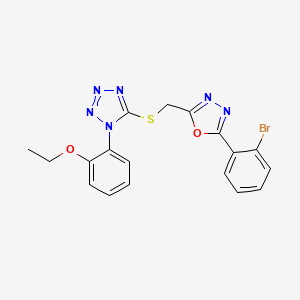
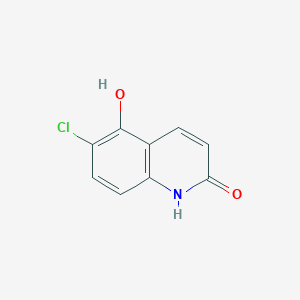
![2-Chloro-6-iodobenzo[d]oxazole](/img/structure/B12868056.png)
